molecular formula C19H24N2 B5628491 1-(2,5-dimethylbenzyl)-4-phenylpiperazine

1-(2,5-dimethylbenzyl)-4-phenylpiperazine

Cat. No. B5628491
M. Wt: 280.4 g/mol
InChI Key: IQWUWZGQRRLOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzyl)-4-phenylpiperazine (DMPP) is a piperazine derivative that has been extensively studied for its potential use in scientific research. It is a highly selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have a variety of biological effects, including anti-inflammatory and neuroprotective properties. In

Mechanism of Action

1-(2,5-dimethylbenzyl)-4-phenylpiperazine acts as a selective agonist of the α7 nAChR, which is a subtype of the nicotinic acetylcholine receptor. This receptor is found in high concentrations in the brain and is involved in a variety of processes, including learning and memory. 1-(2,5-dimethylbenzyl)-4-phenylpiperazine binds to the receptor and activates it, leading to a cascade of biochemical events that ultimately result in the biological effects of 1-(2,5-dimethylbenzyl)-4-phenylpiperazine.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzyl)-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, as well as reduce inflammation and oxidative stress. 1-(2,5-dimethylbenzyl)-4-phenylpiperazine has also been shown to have neuroprotective properties, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethylbenzyl)-4-phenylpiperazine is a highly selective agonist of the α7 nAChR, making it a valuable tool for studying the function of this receptor in the brain. However, 1-(2,5-dimethylbenzyl)-4-phenylpiperazine is also a complex molecule that requires specialized equipment and expertise to synthesize and use in experiments. In addition, 1-(2,5-dimethylbenzyl)-4-phenylpiperazine has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for the study of 1-(2,5-dimethylbenzyl)-4-phenylpiperazine. One area of interest is the potential use of 1-(2,5-dimethylbenzyl)-4-phenylpiperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new compounds that are similar to 1-(2,5-dimethylbenzyl)-4-phenylpiperazine but have improved pharmacokinetic properties. Finally, further research is needed to fully understand the mechanism of action of 1-(2,5-dimethylbenzyl)-4-phenylpiperazine and its effects on the central nervous system.

Synthesis Methods

1-(2,5-dimethylbenzyl)-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylbenzylamine with phenylpiperazine in the presence of a catalyst. Other methods include the use of a Grignard reagent or a palladium-catalyzed coupling reaction. The synthesis of 1-(2,5-dimethylbenzyl)-4-phenylpiperazine is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-4-phenylpiperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including improving cognitive function and memory. 1-(2,5-dimethylbenzyl)-4-phenylpiperazine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-4-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-16-8-9-17(2)18(14-16)15-20-10-12-21(13-11-20)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWUWZGQRRLOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5266804

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